isoquinolin-6-yl fluoranesulfonate
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Overview
Description
Isoquinolin-6-yl fluoranesulfonate is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline is a nitrogen-containing heterocyclic compound that is structurally similar to quinoline. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolin-6-yl fluoranesulfonate typically involves the introduction of a fluoranesulfonate group into the isoquinoline ring. One common method is the nucleophilic substitution reaction, where a suitable isoquinoline derivative reacts with a fluoranesulfonate reagent under specific conditions. For example, the reaction can be carried out using copper (I) iodide as a catalyst in the presence of N,N-dimethylethylenediamine (DMEDA) and potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-6-yl fluoranesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and sulfonates (e.g., fluoranesulfonate) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various isoquinoline derivatives with different functional groups .
Scientific Research Applications
Isoquinolin-6-yl fluoranesulfonate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: this compound derivatives are investigated for their potential therapeutic applications, including as anti-inflammatory and analgesic agents.
Mechanism of Action
The mechanism of action of isoquinolin-6-yl fluoranesulfonate involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Isoquinolin-6-yl fluoranesulfonate can be compared with other similar compounds, such as:
Isoquinoline: The parent compound with a simpler structure and different reactivity.
Quinoline: A structural isomer with distinct biological activities and applications.
Fluorinated Isoquinolines: Compounds with similar fluorine-containing functional groups but different positions on the isoquinoline ring.
This compound is unique due to its specific fluoranesulfonate group, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives .
Properties
CAS No. |
2411200-17-2 |
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Molecular Formula |
C9H6FNO3S |
Molecular Weight |
227.2 |
Purity |
95 |
Origin of Product |
United States |
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